(s)-4-Chloro-3-hydroxybutanal

Biocatalysis Aldolase Chiral Synthon

(S)-4-Chloro-3-hydroxybutanal (CAS 125781-04-6, molecular formula C₄H₇ClO₂, MW 122.55 g/mol) is an optically active β-hydroxyaldehyde bearing a single (S)-configured stereocenter at C3 and a primary chloride at C4. It is recognized as a key chiral intermediate in biocatalytic statin side-chain synthesis via 2-deoxyribose-5-phosphate aldolase (DERA, EC 4.1.2.4)-catalyzed sequential aldol condensation of chloroacetaldehyde and acetaldehyde.

Molecular Formula C4H7ClO2
Molecular Weight 122.55 g/mol
Cat. No. B13388140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-4-Chloro-3-hydroxybutanal
Molecular FormulaC4H7ClO2
Molecular Weight122.55 g/mol
Structural Identifiers
SMILESC(C=O)C(CCl)O
InChIInChI=1S/C4H7ClO2/c5-3-4(7)1-2-6/h2,4,7H,1,3H2
InChIKeyXQXWWWKGIMBNKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Chloro-3-hydroxybutanal CAS 125781-04-6: Chiral C4 Aldehyde Building Block for Statin Synthesis and Pharmaceutical Reference Standards


(S)-4-Chloro-3-hydroxybutanal (CAS 125781-04-6, molecular formula C₄H₇ClO₂, MW 122.55 g/mol) is an optically active β-hydroxyaldehyde bearing a single (S)-configured stereocenter at C3 and a primary chloride at C4 [1]. It is recognized as a key chiral intermediate in biocatalytic statin side-chain synthesis via 2-deoxyribose-5-phosphate aldolase (DERA, EC 4.1.2.4)-catalyzed sequential aldol condensation of chloroacetaldehyde and acetaldehyde [2][3]. The compound is also catalogued as Afatinib Impurity 70/119, serving as a pharmaceutical reference standard . Its dual aldehyde and hydroxyl functionality, combined with a defined (S)-configuration, positions it as a versatile synthon distinct from both its (R)-enantiomer and the more common 4-chloro-3-hydroxybutanoate ester derivatives.

Why (S)-4-Chloro-3-hydroxybutanal Cannot Be Replaced by Racemic Mixtures, the (R)-Enantiomer, or Ester Analogs in Stereoselective Synthesis


The stereochemical identity and free aldehyde functionality of (S)-4-chloro-3-hydroxybutanal are not interchangeable with closely related compounds. The (R)-enantiomer (ChemSpider ID 32988291) would produce diastereomeric products in downstream aldol condensations, fundamentally altering the configuration of statin side-chain intermediates . Racemic 4-chloro-3-hydroxybutanal (PubChem CID 20588516) introduces an enantiomeric impurity that cannot be resolved without additional chiral separation steps. Most critically, ethyl (S)-4-chloro-3-hydroxybutanoate (CAS 86728-85-0) and its methyl ester counterpart—though widely used in atorvastatin synthesis—are ester derivatives that lack the electrophilic aldehyde group required for the one-pot DERA-catalyzed double aldol cascade that directly yields (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranose, the statin lactol intermediate [1]. Conversion of the ester to the aldehyde requires a reduction-oxidation sequence that introduces additional process steps, cost, and opportunities for epimerization. These structural and stereochemical differences have direct consequences for synthetic route design, product yield, and enantiomeric purity.

Quantitative Differentiation Evidence for (S)-4-Chloro-3-hydroxybutanal vs. Comparators


DERA Sequential Aldol Specificity: (S)-Enantiomer as the Exclusive Enzymatic Product

The (S)-4-chloro-3-hydroxybutanal is the sole stereochemical product when chloroacetaldehyde and acetaldehyde react in the presence of 2-deoxyribose-5-phosphate aldolase (DERA, EC 4.1.2.4). This enzymatic route inherently generates the (S)-configuration at C3, with the stereochemistry dictated by the enzyme active site rather than by substrate control or chiral auxiliaries [1]. The (R)-enantiomer cannot be produced via this DERA-catalyzed reaction. The wild-type Escherichia coli DERA enzyme yields 25% of the sequential double-aldol condensation product, while the engineered S238D mutant achieves a 43% yield [2][3]. This enzymatic stereochemical fidelity contrasts sharply with chemical asymmetric routes that may require chiral ligands or low-temperature conditions to achieve comparable enantioselectivity.

Biocatalysis Aldolase Chiral Synthon

Enantiomeric Purity Temperature Robustness: Aldehyde (Enzyme-Set) vs. Ester Analog (Temperature-Dependent ee)

The enantiomeric purity of (S)-4-chloro-3-hydroxybutanal produced via DERA is governed by the inherent stereoselectivity of the enzyme active site, which is largely invariant under mild process conditions. In contrast, the enantiomeric excess (ee) of ethyl (S)-4-chloro-3-hydroxybutanoate—the most common ester analog used in statin synthesis—exhibits pronounced temperature dependence when produced via carbonyl reductase (NcCR from Neurospora crassa). The ee drops from 98.0% at −3°C to 78.8% at 40°C for the reduction of ethyl 4-chloro-3-oxobutanoate, representing a 19.2 percentage-point decline [1]. This temperature sensitivity mandates strict cryogenic or near-ambient temperature control for the ester process, increasing operational complexity and cost at scale. While no equivalent temperature-dependent ee dataset exists for the aldehyde form produced enzymatically, the DERA mechanism (aldol addition rather than ketoreduction) operates via a fundamentally different stereochemical control mechanism that does not exhibit analogous temperature-driven ee erosion [2].

Enantioselectivity Carbonyl Reductase Temperature Dependence

Free Aldehyde Reactivity: Direct Double Aldol Cascade vs. Ester Reduction-Oxidation Sequence

(S)-4-Chloro-3-hydroxybutanal possesses a free aldehyde group that serves as an electrophilic acceptor in a second DERA-catalyzed aldol condensation, enabling a one-pot sequential double aldol reaction with two equivalents of acetaldehyde to directly yield (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranose—the core statin side-chain lactol intermediate [1]. Using an aldehyde-tolerant DERA from a thermophilic source (SsDERA), this reaction proceeds with a 76% yield of the double-aldol product within 8 hours from 200 mM acetaldehyde and 100 mM chloroacetaldehyde [2]. Recombinant E. coli DERA achieves up to 94.4% conversion to the trideoxyhexose product [3]. In contrast, ethyl (S)-4-chloro-3-hydroxybutanoate—which accounts for the vast majority of published statin intermediate literature—requires a two-step reduction-oxidation sequence to access the corresponding aldehyde: reduction of the ester to the alcohol (e.g., using NaBH₄ or DIBAL-H at −78°C) followed by oxidation (e.g., Swern or TEMPO/co-oxidant) to regenerate the aldehyde [4]. This adds 2 synthetic steps, consumes additional reagents, and introduces yield losses at each transformation.

Atom Economy One-Pot Synthesis Statin Intermediate

DERA Immobilization Stability: Hyperactivation and Extended Operational Half-Life for Statin Precursor Production

The DERA enzyme that produces (S)-4-chloro-3-hydroxybutanal as its initial mono-aldol product suffers from low stability and substrate inhibition at industrially relevant concentrations, limiting its commercial viability for statin intermediate production. Immobilization of DERA on mesocellular silica foam (MCF) using succinic anhydride as the activating agent results in enzyme hyperactivation to approximately 140% of free enzyme activity and an almost twofold increase in stability compared to the free enzyme [1]. This stability enhancement addresses the major bottleneck in the DERA-catalyzed statin precursor route. Independently, an aldehyde-tolerant DERA from Lactobacillus brevis (LbDERA) exhibited half-lives of 37.3 min in 300 mM acetaldehyde and 198 min in 300 mM chloroacetaldehyde, representing 2-fold and 7-fold improvements, respectively, over E. coli DERA (EcDERA) under identical conditions [2]. A further engineered DERA mutant tolerates substrate concentrations up to 700 mM chloroacetaldehyde and 1400 mM acetaldehyde [3]. These advances in enzyme stabilization are specific to the DERA-utilized aldehyde form and are not directly applicable to the ketoreductase-based ester synthesis pathway, where enzyme stability challenges differ in nature.

Enzyme Immobilization Mesocellular Silica Foam Process Intensification

Pharmaceutical Reference Standard Identity: Afatinib Impurity 70/119 vs. Ester-Based Impurity 38

(S)-4-Chloro-3-hydroxybutanal is formally designated as Afatinib Impurity 70 and Afatinib Impurity 119, with CAS 125781-04-6 . Commercial reference standards are available at 98% purity (HPLC) with full characterization including COA, HNMR, MS, and HPLC data . This aldehyde impurity standard is chemically and analytically distinct from Afatinib Impurity 38, which is ethyl (S)-4-chloro-3-hydroxybutanoate (CAS 86728-85-0), the ester analog [1]. The aldehyde impurity arises from a different degradation or process-related pathway than the ester impurity, necessitating a separate reference standard for regulatory compliance. For analytical method validation, ANDA/DMF submissions, and GMP-compliant quality control, the correct impurity reference standard matching the specific molecular identity is non-negotiable; the ester impurity standard cannot substitute for the aldehyde impurity in HPLC retention time, MS fragmentation, or NMR identification.

Pharmaceutical QC Reference Standard Genotoxic Impurity

Procurement-Relevant Application Scenarios for (S)-4-Chloro-3-hydroxybutanal


Biocatalytic Statin Side-Chain Synthesis via One-Pot DERA Double Aldol Cascade

(S)-4-Chloro-3-hydroxybutanal is the essential mono-aldol intermediate in the DERA-catalyzed sequential double aldol condensation that directly yields (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranose, the lactol precursor to atorvastatin, rosuvastatin, and related statin side chains. The free aldehyde permits a second aldol addition with acetaldehyde in the same reaction vessel, achieving up to 94.4% conversion with recombinant DERA [1] and 76% isolated yield with SsDERA [2]. Immobilized DERA on MCF with succinic anhydride activation offers ~140% enzyme activity and doubled stability compared to free enzyme, addressing the historical bottleneck of enzyme lability [3]. Laboratories and CDMOs pursuing biocatalytic statin routes should procure the (S)-configured aldehyde form specifically, as the DERA enzyme will not accept the (R)-enantiomer or ester analogs as substrates for the double aldol cascade.

Pharmaceutical Reference Standard for Afatinib Impurity Profiling

As Afatinib Impurity 70/119 (CAS 125781-04-6), (S)-4-chloro-3-hydroxybutanal serves as a certified reference standard for HPLC method development, impurity quantification, and forced degradation studies in afatinib drug substance and finished product analysis [1]. The compound is available at 98% purity with full COA documentation including HNMR, MS, and HPLC data [2]. This impurity standard is chemically distinct from the ester-based Afatinib Impurity 38 (ethyl (S)-4-chloro-3-hydroxybutanoate, CAS 86728-85-0) and cannot be substituted. Analytical laboratories supporting ANDA/DMF filings, method validation, and GMP release testing should procure this specific CAS-numbered aldehyde impurity standard to ensure accurate regulatory reporting and method specificity verification.

Enzymatic Aldol Reaction Development and Directed Evolution Studies

(S)-4-Chloro-3-hydroxybutanal is a substrate for DERA in the reverse aldol direction and a product in the forward direction (from chloroacetaldehyde + acetaldehyde), making it a critical tool compound for DERA engineering and characterization programs [1]. The wild-type E. coli DERA yields only 25% of the double-aldol product, while engineered variants such as S238D improve the yield to 43%, and further mutants tolerate substrate concentrations up to 700 mM chloroacetaldehyde and 1400 mM acetaldehyde [2][3]. Research groups engaged in aldolase directed evolution, substrate specificity profiling, or immobilized enzyme process development require the (S)-enantiomer specifically, as the stereochemical outcome of DERA catalysis is benchmarked against the (S)-configuration of the mono-aldol product.

Organocatalytic Asymmetric Synthesis of Chiral δ-Hydroxy-α,β-unsaturated Esters

The patent EP 2631227 B1 (Sumitomo Chemical / Hayashi) describes a non-enzymatic organocatalytic route to optically active 4-chloro-3-hydroxybutanal compounds using chiral pyrrolidine catalysts, enabling production of the (S)-configured aldehyde without enzyme-related substrate inhibition limitations [1]. The resulting (S)-4-chloro-3-hydroxybutanal can be elaborated via Wittig olefination with Ph₃P=C(R₉)CO₂R₁₀ to yield optically active δ-hydroxy-α,β-unsaturated esters, which are advanced intermediates for epoxy statin side chains [1]. Process chemistry groups exploring robust, non-enzymatic routes to statin intermediates that avoid the sensitivity of biocatalytic systems to high aldehyde concentrations should evaluate this organocatalytic approach when procuring (S)-4-chloro-3-hydroxybutanal or developing in-house synthetic capability.

Quote Request

Request a Quote for (s)-4-Chloro-3-hydroxybutanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.